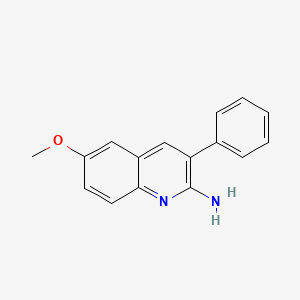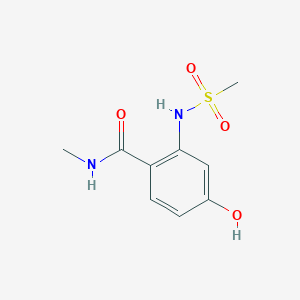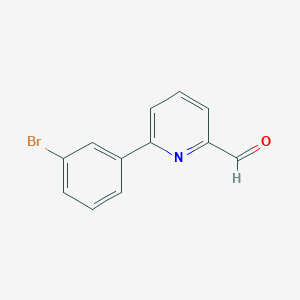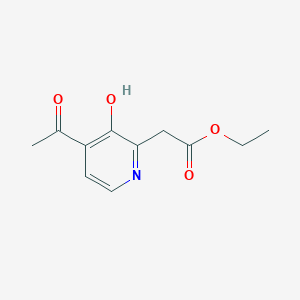
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
The synthesis of Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate typically involves the reaction of 4-acetyl-3-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound .
科学的研究の応用
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism of action of Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (3-hydroxy-2-pyridinyl)acetate: This compound lacks the acetyl group at the 4-position, which may result in different chemical and biological properties.
Ethyl (3-acetyl-2-hydroxypyridin-4-YL)acetate:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
ethyl 2-(4-acetyl-3-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(14)6-9-11(15)8(7(2)13)4-5-12-9/h4-5,15H,3,6H2,1-2H3 |
InChIキー |
SUHXQXIVONOOJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC=CC(=C1O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




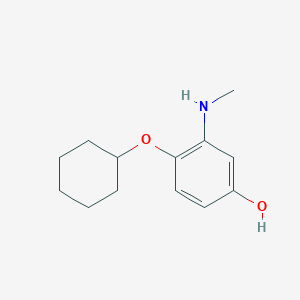

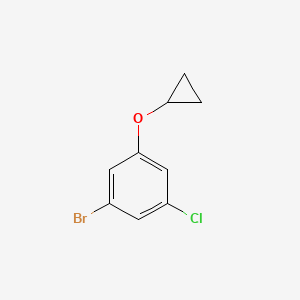
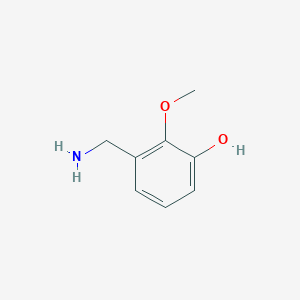
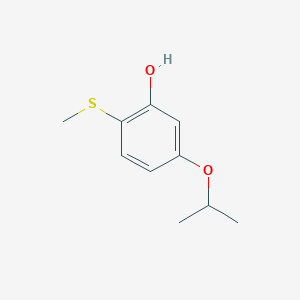
![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
